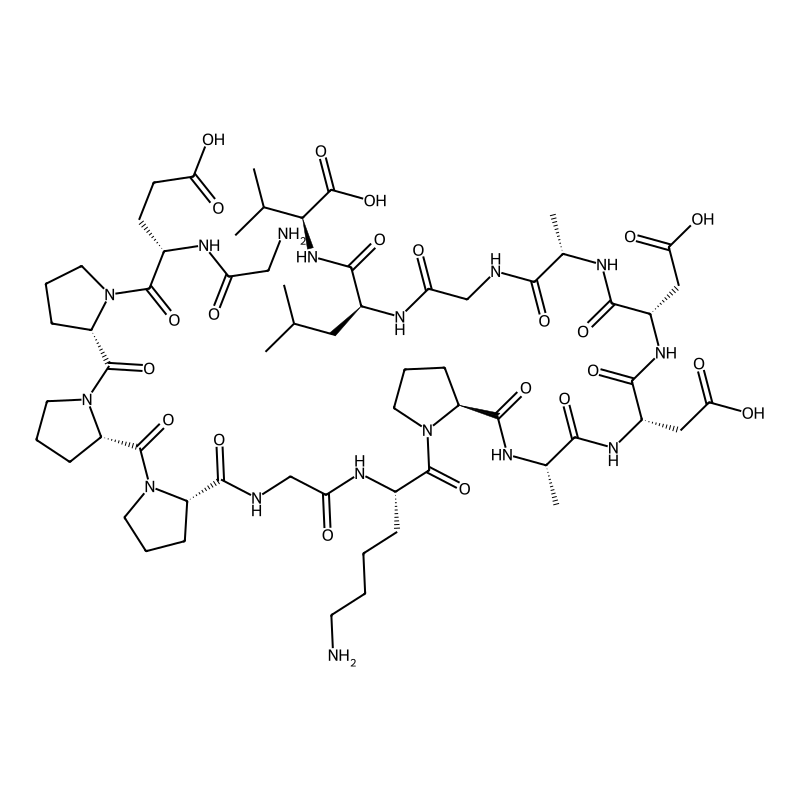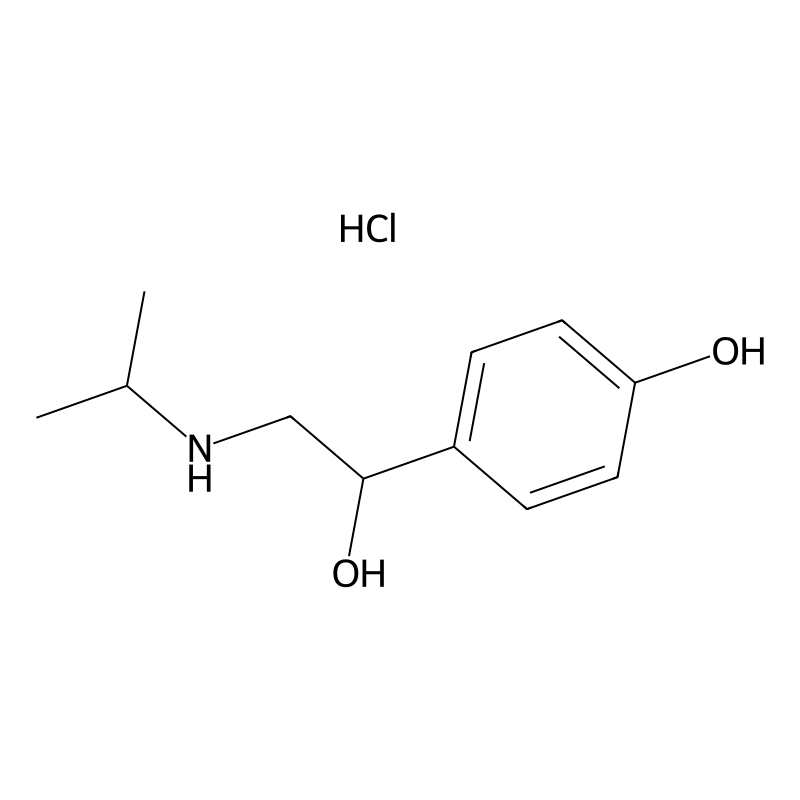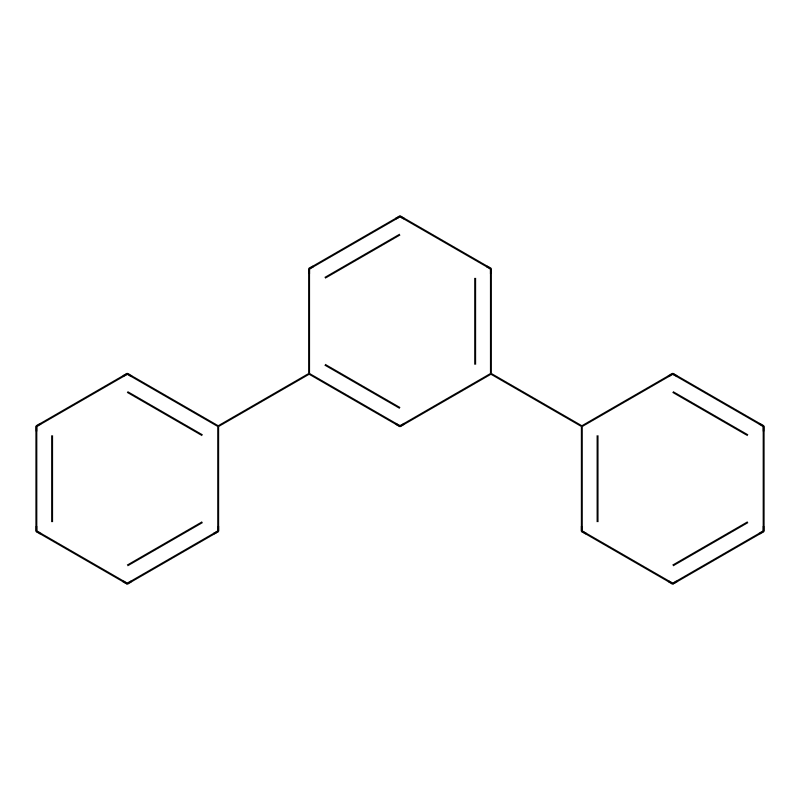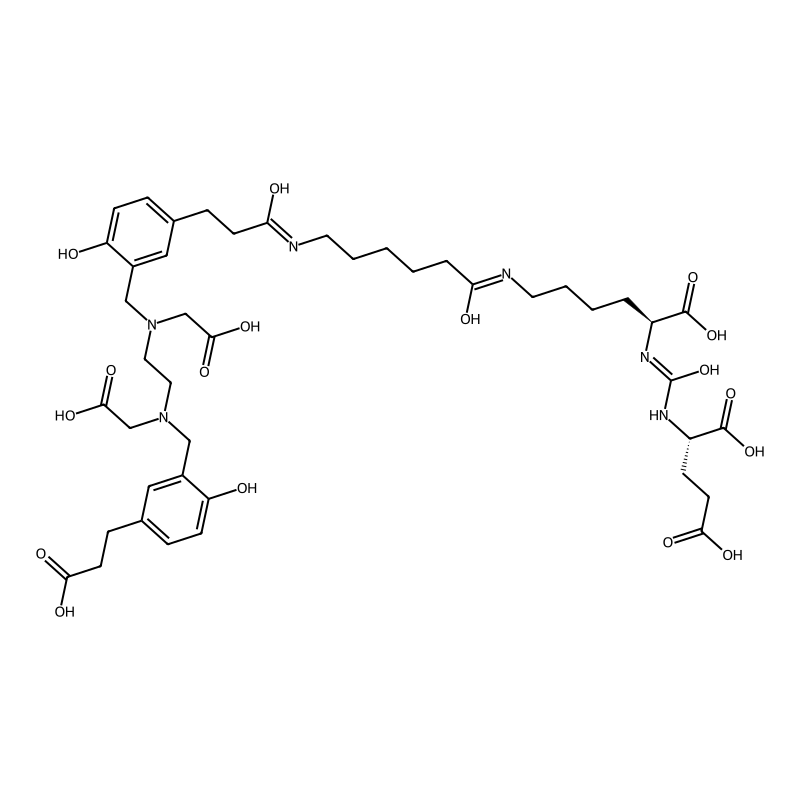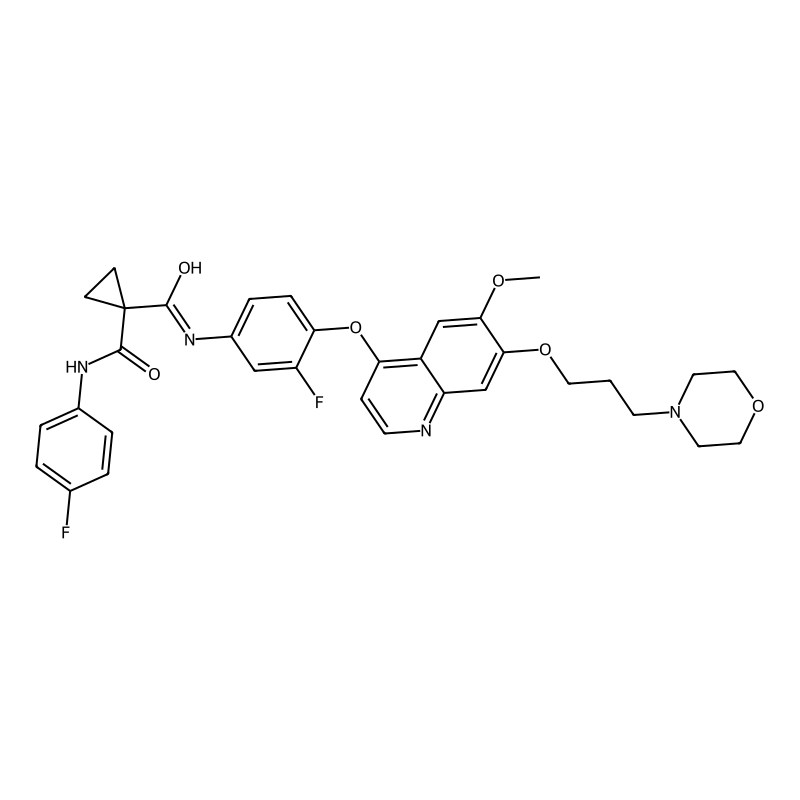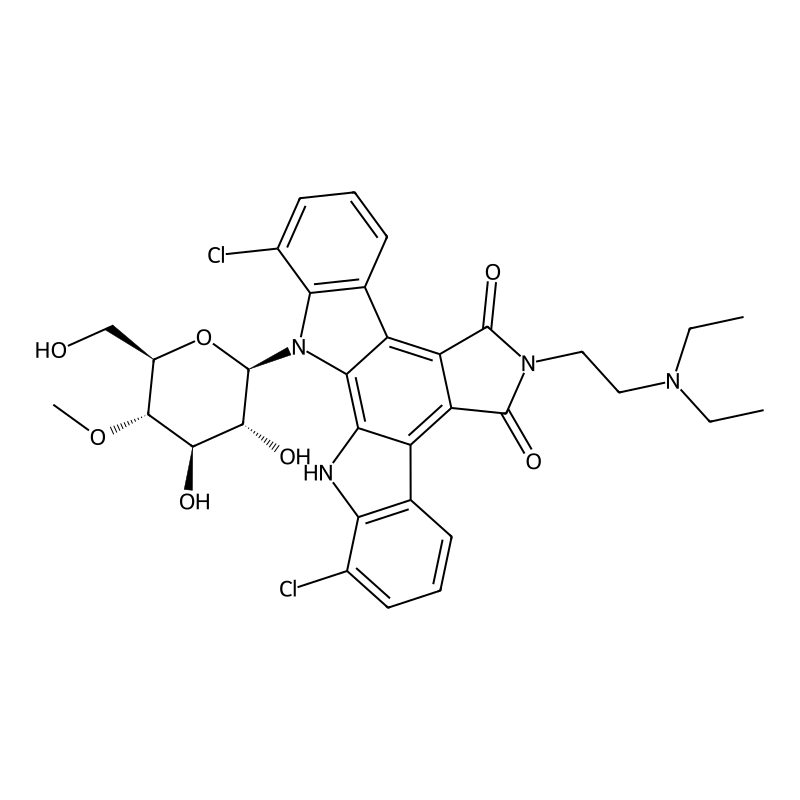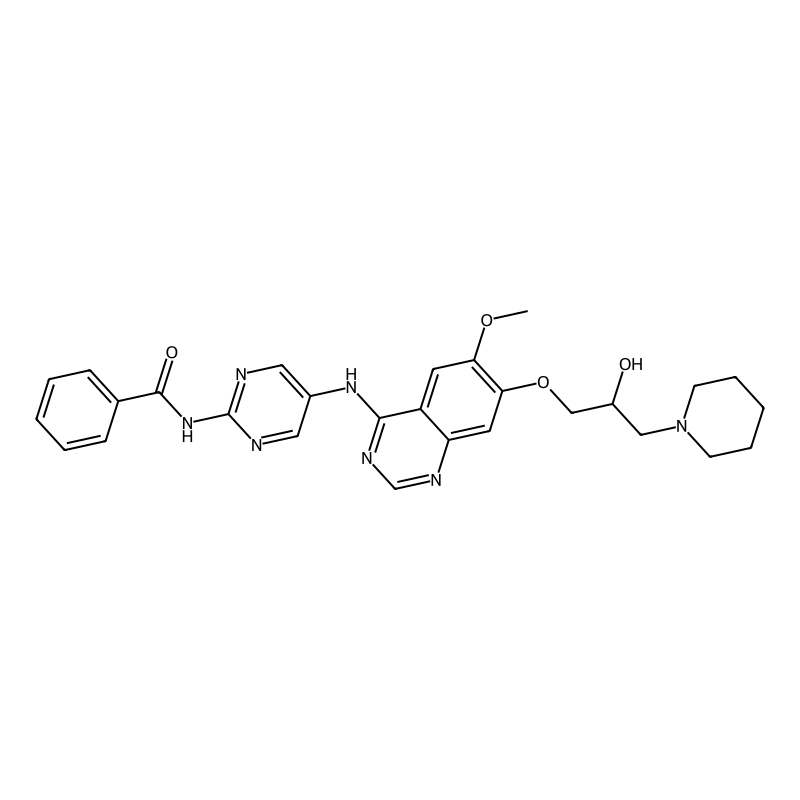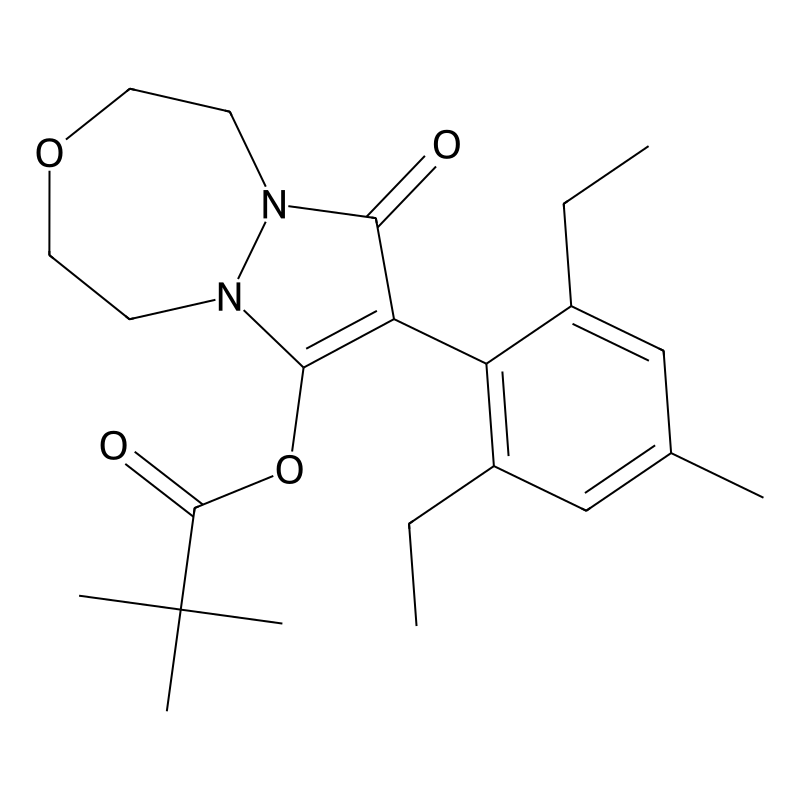Imidazole-d4
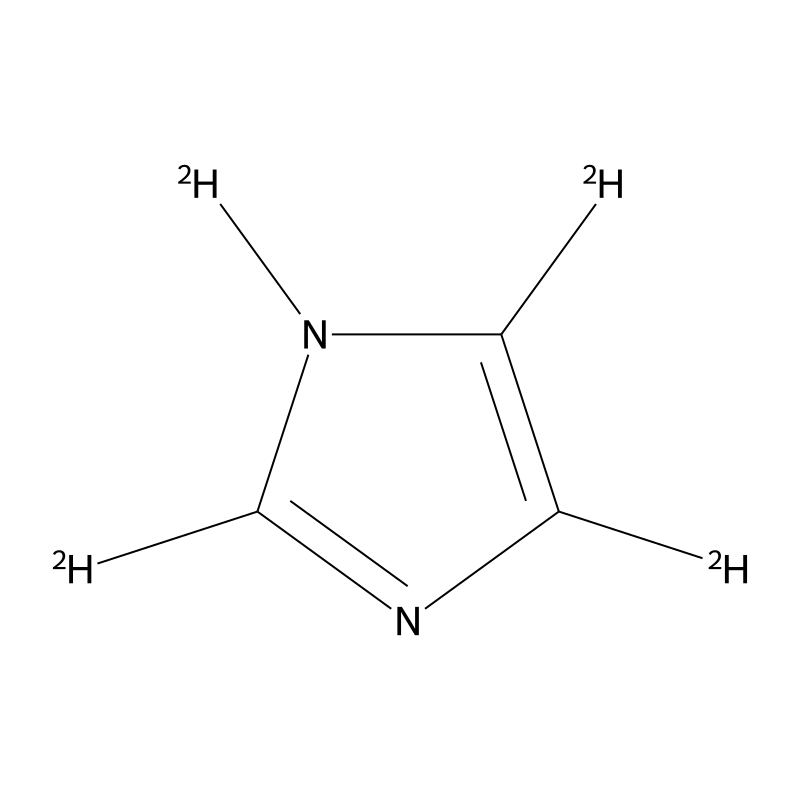
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Solvent for NMR Spectroscopy
One of the primary applications of Imidazole-d4 is as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy []. Imidazole itself possesses good solubility for a wide range of organic compounds. The deuterated form (d4) offers a distinct advantage.
Hydrogen atoms (protons) are abundant in most molecules and can interfere with NMR signals from the target molecule. By replacing hydrogen atoms with deuterium (a heavier isotope of hydrogen), Imidazole-d4 minimizes background signals from the solvent itself, leading to cleaner and more interpretable NMR spectra []. This improved spectral quality allows researchers to study the structure and dynamics of their molecules of interest more effectively.
Investigating Reaction Mechanisms
Imidazole-d4 can be employed as a reactant or catalyst in various chemical reactions. Due to its basic properties, imidazole can act as a nucleophile or participate in acid-base reactions []. The deuterium substitution in Imidazole-d4 proves beneficial for studying reaction mechanisms.
By strategically incorporating deuterium atoms into specific positions of the imidazole ring, scientists can track the movement of atoms during a reaction. Techniques like isotopic labeling with Imidazole-d4 enable researchers to elucidate reaction pathways and identify reaction intermediates []. This information is crucial for understanding reaction selectivity and developing new and improved synthetic methods.
Studying Biological Systems
Imidazole is a functional group found in histidine, an essential amino acid. Imidazole-d4 can be used to investigate biological processes involving histidine-containing proteins and enzymes []. Similar to the application in NMR, the deuterium substitution minimizes interference from the solvent and allows researchers to focus on the signals originating from the biomolecules of interest.
For instance, Imidazole-d4 can be incorporated into proteins through metabolic labeling techniques. This allows scientists to study protein-protein interactions, protein dynamics, and enzyme activity using techniques like NMR spectroscopy []. This information is vital for understanding biological processes at the molecular level and developing new therapeutic strategies.
Imidazole-d4 has the chemical formula C₃H₄D₄N₂ and is characterized by the substitution of hydrogen atoms with deuterium isotopes. This modification enhances its utility in NMR spectroscopy and other analytical techniques due to the distinct spectral properties of deuterium. The compound retains the basic structure of imidazole but exhibits altered physical and chemical properties due to the presence of deuterium.
Imidazole-d4 itself does not have a specific biological mechanism of action. Its primary function lies in its role as a solvent or internal standard in NMR experiments. The deuterium substitution affects the NMR spectrum, allowing researchers to differentiate between signals arising from the imidazole and other protons in the sample [].
- Ozonation: Imidazole-d4 can react with ozone to form products such as cyanate and formamide. The reaction kinetics have been studied extensively, revealing second-order rate constants that provide insights into its reactivity under different pH conditions .
- Oxidation Reactions: Imidazole derivatives are known to undergo oxidation reactions, which can be facilitated by biomimetic systems that utilize cytochrome P450 models .
Imidazole-d4 is primarily used as a tracer in biological studies due to its isotopic labeling. Its unique properties allow researchers to track metabolic pathways and interactions within biological systems. The compound's biological activity is often assessed in comparison to non-deuterated imidazole, particularly in pharmacological contexts where it may influence drug metabolism and efficacy.
The synthesis of Imidazole-d4 can be achieved through several methods:
- Deuteration of Imidazole: This involves the exchange of hydrogen atoms with deuterium using deuterated solvents or reagents.
- Chemical Synthesis: Imidazole-d4 can be synthesized from starting materials such as 1,2-diaminoethane or other nitrogen-containing compounds through controlled reactions that incorporate deuterium .
Imidazole-d4 finds applications across various fields:
- Nuclear Magnetic Resonance Spectroscopy: Its deuterated form enhances resolution and sensitivity in NMR studies.
- Pharmaceutical Research: Used as a tracer in drug metabolism studies and pharmacokinetics.
- Material Science: Serves as a precursor for synthesizing coordination polymers with high proton conductivity .
Studies involving Imidazole-d4 often focus on its interactions with biomolecules and other compounds. These interactions are critical for understanding its role in biological systems and its potential therapeutic applications. For example, research has demonstrated how imidazole derivatives interact with metal ions and other ligands, influencing their stability and reactivity.
Imidazole-d4 shares similarities with several other compounds, particularly those containing imidazole or related heterocycles. Here are some notable compounds for comparison:
| Compound | Structure | Unique Features |
|---|---|---|
| Imidazole | C₃H₄N₂ | Non-deuterated form; widely used in biochemistry |
| 2-Methylimidazole | C₄H₆N₂ | Exhibits different reactivity patterns |
| Pyrazole | C₃H₄N₂ | Contains one nitrogen less; different properties |
| Benzimidazole | C₇H₆N₂ | Contains an additional benzene ring; used in pharmaceuticals |
Imidazole-d4's uniqueness lies in its deuteration, which allows for specific applications in tracing and studying chemical processes without altering the fundamental behavior of the imidazole structure.
Catalytic Hydrogen-Deuterium Exchange Methods
Catalytic hydrogen-deuterium exchange represents one of the most efficient and widely adopted approaches for the preparation of imidazole-d4. These methodologies leverage the inherent reactivity of imidazole ring carbons and nitrogen atoms toward isotopic exchange under catalytic conditions.
Acid-Catalyzed Hydrogen-Deuterium Exchange
The acid-catalyzed hydrogen-deuterium exchange method employs hydrobromic acid as a catalyst in dimethyl sulfoxide solvent systems. Research has demonstrated that utilizing 10 mol% aqueous hydrobromic acid in DMSO at 130°C enables selective deuteration of imidazole derivatives [1]. This methodology achieves deuterium incorporation rates of 90-98% with reaction times ranging from 2 to 44 hours, depending on the specific substrate structure. The process demonstrates remarkable selectivity for the carbon-2 and carbon-5 positions of the imidazole ring while maintaining mild reaction conditions compared to other deuteration strategies.
The mechanism involves protonation of the imidazole ring followed by deuteride abstraction from deuterium oxide, creating a carbanionic intermediate that subsequently undergoes deuteron capture. This process exhibits second-order kinetics with respect to both the imidazolium cation concentration and deuteroxide ion concentration in the reaction medium [2] [3].
Base-Catalyzed Deuteration Protocols
Base-catalyzed deuteration utilizing sodium deuteroxide in deuterated solvent systems provides access to extensively deuterated imidazole derivatives. The optimal conditions involve 40 weight percent sodium deuteroxide in deuterium oxide combined with deuterated methanol at 130°C for 10-15 hours [1]. This methodology enables complete deuteration of all exchangeable positions, including carbon-2, carbon-5, and nitrogen-hydrogen bonds, achieving deuterium incorporation exceeding 95%.
The basic conditions facilitate deprotonation of the imidazole ring carbons, generating carbanion intermediates that readily undergo deuteron exchange with the deuterated solvent system. The reaction proceeds through formation of stabilized azomethine ylide intermediates, which demonstrate enhanced reactivity toward deuterium incorporation [4].
Electrochemical Deuterium Transfer Systems
Recent advances in electrochemical deuteration have introduced innovative approaches using palladium delta-positive nitrogen-doped carbon cathodes. This methodology employs pure deuterium oxide as the deuterium source with operational current densities of 10-20 milliamperes [5]. The system achieves faradaic efficiencies of 72-93% for deuterium incorporation while maintaining excellent selectivity for all exchangeable positions.
The electrochemical approach offers significant advantages including environmental sustainability, scalability potential, and elimination of toxic reagents. The mechanism involves deuterium ion generation at the ruthenium dioxide anode followed by selective transfer to unsaturated substrates at the palladium-modified cathode surface [5].
Total Synthesis from Deuterated Precursors
Total synthesis approaches utilizing pre-deuterated building blocks provide the highest level of control over isotope placement within the imidazole-d4 structure. These methodologies typically employ the classical Debus-Radziszewski imidazole synthesis adapted for deuterated reagent systems.
Debus-Radziszewski Synthesis with Deuterated Components
The Debus-Radziszewski multicomponent reaction can be effectively modified to incorporate deuterated precursors, enabling precise control over deuterium placement [6]. This approach utilizes deuterated glyoxal, deuterated aldehydes, and deuterated ammonia or ammonium acetate as starting materials. The reaction proceeds through formation of diimine intermediates followed by cyclization to generate the imidazole ring system.
When conducted with fully deuterated precursors, this methodology achieves deuterium incorporation rates of 95-99% with excellent regiochemical control. The process requires careful optimization of reaction conditions to prevent isotope scrambling, typically employing temperatures of 80-120°C in deuterated alcoholic solvents [7].
Modified Van Leusen Synthesis
The Van Leusen reaction utilizing tosylmethylisocyanides can be adapted for deuterated imidazole synthesis by employing deuterated tosylmethylisocyanide reagents [8]. This approach offers excellent functional group tolerance and enables construction of highly substituted deuterated imidazole derivatives. The methodology demonstrates particular utility for pharmaceutical applications where specific deuterium placement is critical for metabolic stability enhancement.
Chromatographic Separation Protocols
Affinity Chromatography with Metal Chelation
Immobilized metal affinity chromatography represents a powerful technique for the purification and separation of imidazole-d4 and related derivatives. This methodology exploits the inherent affinity of imidazole nitrogen atoms for chelated metal ions, particularly nickel, copper, and zinc.
Nickel-Iminodiacetic Acid Chromatography Systems
Nickel-charged iminodiacetic acid resin systems demonstrate exceptional selectivity for imidazole-containing compounds [9] [10]. The stationary phase consists of iminodiacetic acid ligands coupled to highly cross-linked agarose or polyacrylamide matrices, subsequently loaded with nickel(II) ions. The binding capacity typically ranges from 15-25 micromoles of nickel per milliliter of gel matrix.
Optimal separation conditions employ phosphate-buffered saline at physiological pH (7.0-7.4) as the equilibration buffer, followed by gradient elution using increasing concentrations of imidazole (0-500 millimolar) [9]. The interaction between imidazole and the immobilized nickel centers occurs through coordination of the nitrogen-3 atom, creating stable but reversible complexes.
The methodology achieves baseline resolution between deuterated and non-deuterated imidazole species due to subtle differences in binding affinity arising from isotope effects. Flow rates of 0.5-2.0 milliliters per minute provide optimal resolution while maintaining reasonable analysis times [11].
Copper and Zinc Chelation Systems
Alternative metal chelation systems utilizing copper(II) or zinc(II) ions offer complementary selectivity profiles for imidazole derivative separation [12]. Copper-based systems demonstrate particularly strong affinity for imidazole compounds, requiring higher imidazole concentrations (up to 1 molar) for effective elution. Zinc systems provide intermediate binding strength and often enable more gentle elution conditions.
The pH dependence of metal-imidazole interactions allows for fine-tuning of separation selectivity. At pH values below the imidazole pKa (approximately 7.0), protonation reduces binding affinity, while alkaline conditions enhance complex formation [11].
Solvent System Optimization for Deuterated Compounds
The chromatographic separation of deuterated compounds requires careful consideration of the chromatographic deuterium effect, which can lead to differential retention behavior between protiated and deuterated analogs.
Reverse-Phase Chromatography Optimization
Reverse-phase high-performance liquid chromatography using octadecyl-bonded silica stationary phases demonstrates excellent capability for deuterated imidazole separation [13]. Mobile phase optimization typically employs aqueous-organic gradients with formic acid or trifluoroacetic acid modifiers to ensure adequate peak shape and resolution.
Water-acetonitrile gradient systems with 0.1% formic acid provide optimal separation conditions, with gradient profiles typically spanning 5-95% organic modifier over 30-45 minutes [14]. The addition of volatile acid modifiers improves peak symmetry while facilitating subsequent mass spectrometric analysis.
Pentafluorophenyl Column Technology
Pentafluorophenyl-bonded stationary phases offer unique selectivity for deuterated compound separation through electronic interactions with fluorine atoms [15]. These phases demonstrate reduced chromatographic deuterium effects compared to conventional alkyl-bonded phases, leading to improved resolution between isotopologs.
The mechanism involves stabilization of deuterated metabolites through electronic interactions with the pentafluorophenyl surface, effectively minimizing retention time differences between protiated and deuterated species [16]. This technology proves particularly valuable for metabolomics applications where accurate quantitation of deuterated compounds is essential.
Low-Temperature Chromatographic Conditions
Preparative-scale purification of sensitive deuterated compounds often requires implementation of reduced-temperature chromatographic conditions to prevent degradation and isotope scrambling [17]. Operating temperatures of 5-10°C significantly improve compound stability while maintaining acceptable chromatographic performance.
Low-temperature operation requires careful optimization of mobile phase viscosity and may necessitate reduced flow rates to maintain column pressure within acceptable limits. However, the enhanced stability of deuterated products under these conditions often justifies the increased analysis times [17].
Gas Chromatographic Separation Methods
Gas chromatography provides exceptional resolution for deuterated imidazole separation, particularly when employing polar stationary phases such as polyethylene glycol or cyanopropyl-modified polysiloxanes [18]. The isotope effect in gas chromatography typically favors retention of the lighter isotopologue, enabling baseline separation of deuterated and non-deuterated species.
Temperature programming from 50°C to 300°C with helium carrier gas at flow rates of 1-2 milliliters per minute provides optimal separation conditions [18]. Mass spectrometric detection allows for unambiguous identification and quantitation of individual isotopologs based on their characteristic fragmentation patterns.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Corrosive;Irritant;Health Hazard
